Musk tibetene

Catalog No.
S536468
CAS No.
145-39-1
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Musk tibetene

CAS Number

145-39-1

Product Name

Musk tibetene

IUPAC Name

1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-7-8(2)11(14(16)17)10(13(4,5)6)12(9(7)3)15(18)19/h1-6H3

InChI Key

MINYPECWDZURGR-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C

Solubility

Soluble in DMSO

Synonyms

2,6-dinitro-3,4,5-trimethyl-tert-butylbenzene, musk tibetene, musk tibetine

Canonical SMILES

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C

Description

The exact mass of the compound Musk tibetene is 266.1267 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78470. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Anti-cancer Properties

Some studies suggest musk tibetene might possess anti-cancer properties. A research paper published in "Anticancer Research" investigated the effects of musk tibetene on liver cancer cells. The study found that musk tibetene exhibited cytotoxicity (cell death) against human hepatoma (liver cancer) cells (). However, further research is needed to confirm these findings and understand the underlying mechanisms.

Environmental Research

Musk tibetene, along with other synthetic musks, has been a subject of environmental research due to its persistence in the environment. Studies have investigated its presence in various environmental samples, including water and wastewater (). Understanding its environmental behavior is crucial for assessing potential ecological impacts.

Alternative to Animal Testing

Musk tibetene's non-biological origin presents a potential advantage in certain scientific research areas. A study published in "Alternatives to the Use of Live Vertebrates in Biomedical Research" explored the use of musk tibetene and other synthetic musks in an alternative in vitro (cell-based) assay system (). This research suggests musk tibetene could be a viable option for replacing live animals in specific toxicity testing applications.

Musk tibetene, a member of the nitro musk family, is a synthetic aromatic compound characterized by its distinctive musky odor. Its chemical structure is defined as 5-tert-butyl-2,6-dimethyl-4-nitrobenzene-1,3-dicarboxylic acid diethyl ester, with the molecular formula C₁₃H₁₈N₂O₄. This compound is primarily used in perfumery and fragrance formulations due to its potent olfactory properties. Musk tibetene exhibits a slow degradation rate in the environment and is classified as persistent and bioaccumulative, raising concerns regarding its long-term ecological impact .

  • Musk tibetene is listed as a prohibited fragrance ingredient by the International Fragrance Association (IFRA) due to safety concerns [].
  • Studies suggest potential genotoxicity (cellular damage) and carcinogenicity (cancer-causing properties) [, ].
, particularly photochemical transformations when exposed to UV or solar light. These reactions can lead to the formation of various metabolites, including amine derivatives through the reduction of nitro groups . The compound's resistance to biodegradation is notable, with studies indicating negligible biological oxygen demand after extended periods in aqueous environments .

Research indicates that musk tibetene has a complex biological profile. While it does not exhibit genotoxicity in micronucleus tests, its potential carcinogenicity has raised concerns among researchers and regulatory bodies . The compound interacts with human olfactory receptors, specifically OR5AN1, influencing olfactory perception and potentially affecting human health through prolonged exposure .

Musk tibetene is synthesized through the dinitration of 5-tert-butyl-1,2,3-dimethylbenzene. This method involves introducing nitro groups into the aromatic ring under controlled conditions to yield the desired product. The synthesis process can also result in by-products, including other nitromusks like musk xylene, indicating a complex reaction pathway .

Studies on musk tibetene's interactions with biological systems have focused on its binding affinity to olfactory receptors. Advanced statistical physics modeling has been employed to understand how musk tibetene and similar compounds interact with these receptors, providing insights into their sensory perception mechanisms . Additionally, research into its environmental interactions highlights concerns regarding bioaccumulation and ecological toxicity.

Musk tibetene shares structural similarities with several other nitromusks. Here are some comparable compounds:

Compound NameChemical StructureUnique Characteristics
Musk xylene4-tert-butyl-2,6-dimethyl-3-nitrobenzeneWidely used in fragrances; less persistent than musk tibetene
Musk ketone6-tert-butyl-2,4-dimethyl-3-nitrobenzeneKnown for its strong musky scent; similar degradation profile
Musk ambrette4-tert-butyl-3-methoxy-2-nitrobenzeneUsed in perfumery; has different olfactory properties
Nitroindane (musk moskene)4-tert-butyl-1-nitroindaneLess common; unique scent profile compared to musk tibetene

Musk tibetene's uniqueness lies in its specific molecular structure and complex interactions within biological systems and the environment. Its persistent nature and potential for bioaccumulation distinguish it from other nitromusks that may degrade more readily or exhibit different toxicological profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Exact Mass

266.1267

Appearance

Solid powder

Melting Point

135.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CMN65165X5

Other CAS

145-39-1

Wikipedia

1-tert-butyl-2,6-dinitro-3,4,5-trimethylbenzene

General Manufacturing Information

Benzene, 1-(1,1-dimethylethyl)-3,4,5-trimethyl-2,6-dinitro-: ACTIVE

Dates

Modify: 2023-08-15
1: Yin J, Wang H, Li J, Wu Y, Shao B. Occurrence of synthetic musks in human breast milk samples from 12 provinces in China. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016 Jul;33(7):1219-27. doi: 10.1080/19440049.2016.1201219. Epub 2016 Jul 4. PubMed PMID: 27310419.
2: Dong H, Tang H, Chen D, Xu T, Li L. Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS. Talanta. 2014 Mar;120:248-54. doi: 10.1016/j.talanta.2013.11.086. Epub 2013 Dec 6. PubMed PMID: 24468366.
3: Canterino M, Marotta R, Temussi F, Zarrelli A. Photochemical behaviour of musk tibetene. A chemical and kinetic investigation. Environ Sci Pollut Res Int. 2008 May;15(3):182-7. PubMed PMID: 18504835.
4: Bauer M, Hilpert F, Arnold N, Pfisterer J, Jonat W, Kruse H. Simultaneous congener-specific determination of selected organochlorine compounds and nitro musks in human whole blood samples by solid-phase extraction and capillary gas chromatography with electron capture detection. J Anal Toxicol. 2005 Mar;29(2):110-7. PubMed PMID: 15902979.
5: Apostolidis S, Chandra T, Demirhan I, Cinatl J, Doerr HW, Chandra A. Evaluation of carcinogenic potential of two nitro-musk derivatives, musk xylene and musk tibetene in a host-mediated in vivo/in vitro assay system. Anticancer Res. 2002 Sep-Oct;22(5):2657-62. PubMed PMID: 12529978.
6: Eisenhardt S, Runnebaum B, Bauer K, Gerhard I. Nitromusk compounds in women with gynecological and endocrine dysfunction. Environ Res. 2001 Dec;87(3):123-30. PubMed PMID: 11771925.
7: Neamtu M, Siminiceanu I, Kettrup A. Kinetics of nitromusk compounds degradation in water by ultraviolet radiation and hydrogen peroxide. Chemosphere. 2000 Jun;40(12):1407-10. PubMed PMID: 10789981.
8: Kevekordes S, Zaulig A, Dunkelberg H. Genotoxicity of nitro musks in the micronucleus test with human lymphocytes in vitro and the human hepatoma cell line Hep G2. Toxicol Lett. 1997 Mar 14;91(1):13-7. PubMed PMID: 9096281.
9: Müller S, Schmid P, Schlatter C. Occurrence of nitro and non-nitro benzenoid musk compounds in human adipose tissue. Chemosphere. 1996 Jul;33(1):17-28. PubMed PMID: 8680828.
10: Emig M, Reinhardt A, Mersch-Sundermann V. A comparative study of five nitro musk compounds for genotoxicity in the SOS chromotest and Salmonella mutagenicity. Toxicol Lett. 1996 Jun;85(3):151-6. PubMed PMID: 8644127.
11: Ford RA, Api AM, Newberne PM. 90-day dermal toxicity study and neurotoxicity evaluation of nitromusks in the albino rat. Food Chem Toxicol. 1990 Jan;28(1):55-61. PubMed PMID: 2312014.
12: Parker RD, Buehler EV, Newmann EA. Phototoxicity, photoallergy, and contact sensitization of nitro musk perfume raw materials. Contact Dermatitis. 1986 Feb;14(2):103-9. PubMed PMID: 3709143.
13: Bruze M, Gruvberger B. Contact allergy to photoproducts of musk ambrette. Photodermatol. 1985 Oct;2(5):310-4. PubMed PMID: 4070029.
14: Bruze M, Edman B, Niklasson B, Möller H. Thin layer chromatography and high pressure liquid chromatography of musk ambrette and other nitromusk compounds including photopatch studies. Photodermatol. 1985 Oct;2(5):295-302. PubMed PMID: 4070028.
15: Cronin E. Photosensitivity to musk ambrette. Contact Dermatitis. 1984 Aug;11(2):88-92. PubMed PMID: 6237881.
16: FUSON RC, MILLS J, et al. The structure of musk ketone and musk tibetene. J Org Chem. 1947 Jul;12(4):587-95. PubMed PMID: 20253229.

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